Benzoylecgonine-d3

Descripción general

Descripción

Benzoylecgonine-d3 is a certified reference material intended for use as an internal standard for the quantification of benzoylecgonine . It is the primary metabolite of cocaine and a major biomarker for determining cocaine use .

Synthesis Analysis

Benzoylecgonine-d3 is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is used as a stable-labeled internal standard suitable for isotope dilution methods or benzoylecgonine testing in urine, saliva, blood, or hair by GC/MS or LC/MS .Molecular Structure Analysis

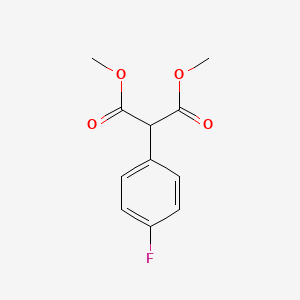

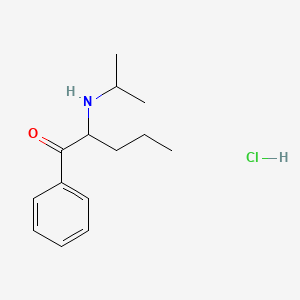

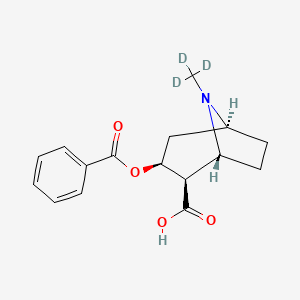

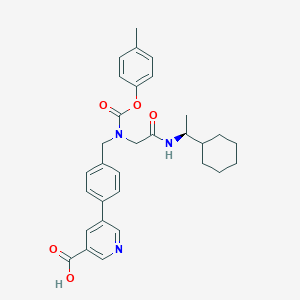

The formal name of Benzoylecgonine-d3 is (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid. Its molecular formula is C16H16D3NO4 and it has a molecular weight of 292.3 .Chemical Reactions Analysis

Benzoylecgonine-d3 is used in various applications in clinical toxicology, urine drug testing, pain prescription monitoring, or forensic analysis . It is also used in the quantification of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry .Physical And Chemical Properties Analysis

Benzoylecgonine-d3 has a molecular weight of 289.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 and a topological polar surface area of 66.8 Ų .Aplicaciones Científicas De Investigación

Clinical Toxicology

In clinical toxicology, Benzoylecgonine-d3 serves as an internal standard for quantifying benzoylecgonine in biological samples like urine, saliva, blood, or hair . It’s crucial for confirming cocaine exposure and monitoring drug abuse.

Forensic Science

Forensic scientists utilize Benzoylecgonine-d3 in the analysis of controlled substances. It aids in the accurate detection and quantification of cocaine and its metabolites in forensic samples, which is essential for legal proceedings .

Pharmaceutical Research

Benzoylecgonine-d3 is used in pharmaceutical research, particularly in the development of new therapeutic agents. It’s a key ingredient in investigational drugs like Esterom, which is explored for muscle pain relief .

Environmental Monitoring

Researchers employ Benzoylecgonine-d3 in environmental monitoring to track the presence of illicit drugs in wastewater. This helps in assessing the impact of drug abuse on the environment and public health .

Analytical Chemistry

In analytical chemistry, Benzoylecgonine-d3 is a certified reference material used for isotope dilution methods. It’s instrumental in ensuring the precision and accuracy of chromatographic analyses .

Drug Metabolism Studies

Benzoylecgonine-d3 plays a significant role in drug metabolism studies. It helps in understanding the pharmacokinetics of cocaine and its metabolic pathways in the body .

Urine Drug Testing

This compound is pivotal in urine drug testing, where it’s used as a reference standard to identify cocaine use. It ensures the reliability of drug testing results in clinical and workplace settings .

Pain Prescription Monitoring

Benzoylecgonine-d3 is also utilized in pain prescription monitoring programs. It assists in differentiating prescribed medication from illicit drug use, which is vital for patient care and compliance .

Mecanismo De Acción

Target of Action

Benzoylecgonine-d3 (CRM), also known as Benzoyl Ecgonine-d3, is a major metabolite of cocaine

Mode of Action

It is known that it is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases .

Biochemical Pathways

It is a metabolite of cocaine, suggesting it may be involved in similar biochemical pathways as cocaine .

Result of Action

As a metabolite of cocaine, it is excreted in the urine of cocaine users after processing in the liver .

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-GZBWLTEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016150 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

CAS RN |

115732-68-8 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylecgonine-d3 tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Benzoylecgonine-d3 possesses nearly identical chemical properties to benzoylecgonine, but with a slightly higher mass due to the presence of three deuterium atoms. This difference in mass is detectable by mass spectrometry. By adding a known amount of benzoylecgonine-d3 to a sample before analysis, researchers can account for variations during sample preparation and analysis. The ratio of benzoylecgonine to benzoylecgonine-d3 signal is then used to accurately determine the concentration of benzoylecgonine in the sample. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) frequently utilize benzoylecgonine-d3. [, , ] These techniques are highly sensitive and specific, allowing for accurate quantification of benzoylecgonine in complex biological matrices.

A: One study [] used benzoylecgonine-d3 in an LC-MS/MS method to quantify both cocaine and benzoylecgonine in human plasma. This method allowed researchers to track the concentration of both substances over time in individuals who had received intravenous cocaine. This type of research is crucial for understanding the pharmacokinetics of cocaine and developing potential treatment strategies for cocaine abuse.

A: Yes, benzoylecgonine-d3 is also used in wastewater-based epidemiology. [] By measuring benzoylecgonine levels in wastewater, researchers can estimate the collective cocaine use within a community. This approach offers valuable insights into population-level trends in drug consumption and can inform public health interventions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)